molecular formula C14H22BNO3S B13402489 Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone

Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone

Cat. No.: B13402489
M. Wt: 295.2 g/mol
InChI Key: ZWTPQHJDFHVQLM-UHFFFAOYSA-N
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Description

Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone (hereafter referred to as the target compound) is a hybrid organoboron-sulfanone derivative. Its structure comprises:

  • A dimethyl sulfanone group (S(=O)(=N)) linked via an imino (N=) bridge to a phenyl ring.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the phenyl ring’s meta-position.

This compound combines the reactivity of boronate esters (commonly used in Suzuki-Miyaura cross-coupling reactions ) with the sulfanone moiety, which is prevalent in bioactive molecules. The boronate ester enhances its utility as a synthetic intermediate, while the sulfanone group may contribute to protein-binding interactions, as seen in sulfonamide-based drugs .

Properties

Molecular Formula

C14H22BNO3S

Molecular Weight

295.2 g/mol

IUPAC Name

dimethyl-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-λ6-sulfane

InChI

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-8-7-9-12(10-11)16-20(5,6)17/h7-10H,1-6H3

InChI Key

ZWTPQHJDFHVQLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=S(=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenyl imine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactive intermediate in organic synthesis. Its boron-containing dioxaborolane group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target compound but differ in substituents or core groups, leading to distinct properties:

Compound Name Key Substituents/Modifications Molecular Weight Key Applications/Properties Reference(s)
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone 2-hydroxyphenyl instead of boronate-substituted phenyl 184.23 g/mol Potential antioxidant activity due to phenolic -OH; limited cross-coupling utility
[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone 3-bromophenyl substituent 258.15 g/mol Halogenated analog; used in palladium-catalyzed coupling (e.g., Buchwald-Hartwig reactions)
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone Pyridinyl ring instead of phenyl 170.24 g/mol Enhanced solubility in polar solvents; potential kinase inhibition due to pyridine moiety
3,3-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide Amide linkage instead of sulfanone-imino group 331.27 g/mol Boronate ester for Suzuki coupling; amide group enhances stability in biological assays

Bioactivity and Computational Predictions

  • Proteomic Interaction Signatures: The CANDO platform () predicts multitarget interactions based on proteomic similarity. The target compound’s boronate-sulfanone hybrid structure may yield unique interaction profiles compared to analogs like the pyridinyl derivative (), which likely targets kinases .
  • Similarity Metrics: Tanimoto coefficients () indicate moderate structural similarity (~60–70%) between the target compound and [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone, but divergent bioactivity due to the boronate group’s influence on target binding .

Physicochemical Properties

  • Solubility : The pyridinyl analog () exhibits higher aqueous solubility (logP ~1.2) than the target compound (predicted logP ~2.8), attributed to the boronate ester’s hydrophobicity .
  • Thermal Stability: Differential scanning calorimetry (DSC) of similar sulfanones (e.g., ) shows decomposition temperatures >200°C, suggesting the target compound is stable under standard storage conditions .

Biomedical Potential

  • ROS-Responsive Drug Delivery : Analogous to ’s NBC-modified RNase A, the boronate ester in the target compound could enable ROS-triggered release in tumor microenvironments .
  • Protease Inhibition: Sulfanones are known protease inhibitors; the imino linkage may enhance binding to catalytic sites, as seen in HDAC inhibitors () .

Biological Activity

Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone is a compound with potential biological activity due to its unique chemical structure. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfanone moiety linked to a boron-containing dioxaborolane group. The presence of the dioxaborolane unit suggests potential applications in medicinal chemistry, particularly in drug design and development.

Molecular Characteristics

  • Molecular Formula : C₁₆H₂₁BNO₆S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : Not explicitly provided in the search results.

Anticancer Properties

Research indicates that compounds containing boron and sulfanone functionalities exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The dimethyl group in the compound may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial efficacy. Compounds with similar structures have demonstrated antibacterial and antifungal activities against various pathogens.

Anti-inflammatory Effects

The sulfanone group is known for its anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Interaction with Cellular Pathways : It could modulate signaling pathways such as NF-kB or MAPK pathways.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of related boron-containing compounds on breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of boron derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited potent antibacterial activity, suggesting their potential as new antibiotics.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism
AnticancerBoron derivativesApoptosis induction
AntimicrobialSulfanonesMembrane disruption
Anti-inflammatoryDioxaborolanesCytokine inhibition

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